acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate
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Overview
Description
“Acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate” is a chemical compound with the molecular formula C15H23N3O4 . It is a powder at room temperature .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 309.37 . It is a powder at room temperature and is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Mild Deprotection of tert-Butyl Carbamates
- Deprotection of tert-Butyl Carbamates: A study outlines the use of aqueous phosphoric acid as a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method offers good selectivity and preserves the stereochemical integrity of substrates, which is crucial for synthesizing sensitive compounds like clarithromycin derivatives (Li et al., 2006).
Separation and Analysis Techniques
- Separation of Acetic Acid from Water: Research on the liquid-liquid equilibrium thermodynamic investigation for separating acetic acid from dilute aqueous solutions using organic solvents highlights the importance of acetic acid in various chemical reactions. This study employs thermodynamic models to predict component compositions in aqueous and organic phases (Mohadesi & Rezaei, 2020).
Synthetic Transformations and Applications
- Oxidation and Synthesis of Imides: The radical oxidation of amides and related compounds with hypervalent tert-butylperoxyiodanes demonstrates a method for synthesizing imides and tert-butylperoxyamide acetals. This process, depending on the reaction conditions, indicates the versatility of tert-butyl carbamates in chemical synthesis (Ochiai, Kajishima, & Sueda, 1999).
Bioinspired Catalysis for Drug Intermediates
- Catalytic Epoxidation in Drug Synthesis: A bioinspired catalysis approach utilizing manganese complexes for the epoxidation of enone precursors illustrates the synthesis of important drug intermediates. This method involves acetic acid and highlights the role of tert-butyl carbamates in developing pharmaceuticals (Qiu, Xia, & Sun, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Carbamates, a group to which this compound belongs, are known to interact with various enzymes and receptors . They are often designed to make specific drug-target interactions through their carbamate moiety .
Mode of Action
Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates are widely used in medicinal chemistry and have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Pharmacokinetics
Carbamates are known for their chemical stability and capability to permeate cell membranes , which could potentially impact the bioavailability of this compound.
Result of Action
Carbamates have been used in the synthesis of various derivatives with potential applications as anti-hiv agents , indicating that they may have antiviral effects.
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , indicating that temperature and atmospheric conditions could potentially affect its stability.
Properties
IUPAC Name |
acetic acid;tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.C2H4O2/c1-13(2,3)18-12(17)16-8-9-4-6-10(7-5-9)11(14)15;1-2(3)4/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQZCTARQFCMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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